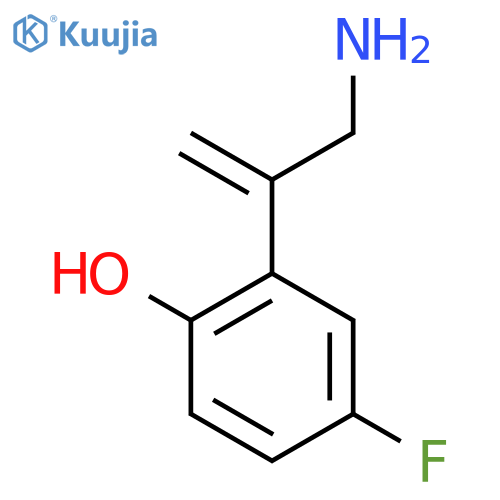Cas no 2229535-12-8 (2-(3-aminoprop-1-en-2-yl)-4-fluorophenol)

2229535-12-8 structure
商品名:2-(3-aminoprop-1-en-2-yl)-4-fluorophenol
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol 化学的及び物理的性質
名前と識別子
-
- 2-(3-aminoprop-1-en-2-yl)-4-fluorophenol
- 2229535-12-8
- EN300-1824988
-
- インチ: 1S/C9H10FNO/c1-6(5-11)8-4-7(10)2-3-9(8)12/h2-4,12H,1,5,11H2
- InChIKey: RCORYJARSVKTKX-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C=1)C(=C)CN)O
計算された属性
- せいみつぶんしりょう: 167.074642105g/mol
- どういたいしつりょう: 167.074642105g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1824988-0.25g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1824988-5.0g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 5g |
$3520.0 | 2023-06-01 | ||
| Enamine | EN300-1824988-1.0g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 1g |
$1214.0 | 2023-06-01 | ||
| Enamine | EN300-1824988-10g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 10g |
$5221.0 | 2023-09-19 | ||
| Enamine | EN300-1824988-2.5g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1824988-0.05g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1824988-10.0g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 10g |
$5221.0 | 2023-06-01 | ||
| Enamine | EN300-1824988-1g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 1g |
$1214.0 | 2023-09-19 | ||
| Enamine | EN300-1824988-0.1g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1824988-0.5g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 0.5g |
$1165.0 | 2023-09-19 |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol 関連文献
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
2229535-12-8 (2-(3-aminoprop-1-en-2-yl)-4-fluorophenol) 関連製品
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 307-59-5(perfluorododecane)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
